
Ofloxacin O-glucuronide
Overview
Description
Ofloxacin O-glucuronide is a metabolite of ofloxacin, a synthetic fluoroquinolone antibiotic. Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The glucuronidation of ofloxacin results in the formation of this compound, which is an important pathway for the drug’s metabolism and excretion.
Mechanism of Action
Target of Action
Ofloxacin O-glucuronide, a metabolite of the fluoroquinolone antibiotic Ofloxacin, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, as they prevent the excessive supercoiling of DNA during replication or transcription .
Mode of Action
This compound inhibits the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, it blocks the untwisting required to replicate one DNA double helix into two . This inhibition halts DNA replication, thereby inhibiting normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacterial cells .
Pharmacokinetics
Ofloxacin, the parent compound of this compound, is characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . The pharmacokinetics of Ofloxacin are altered in patients with renal impairment, with increased elimination half-life and AUC depending on the degree of renal impairment . Thus, dosage adjustments may be required in such subjects .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation . By interfering with the bacterium’s DNA replication process, it effectively kills the bacterial cells, making it a potent antibacterial agent . It is used in the treatment of various bacterial infections, including respiratory tract, kidney, skin, soft tissue, and urinary tract infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of different metabolic carbon sources can significantly improve the degradation efficiency of Ofloxacin, the parent compound .
Biochemical Analysis
Biochemical Properties
Ofloxacin O-glucuronide is involved in biochemical reactions primarily related to drug metabolism. It is a product of phase II metabolism, a process that increases the solubility of xenobiotics and facilitates their excretion . The formation of this compound is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a crucial role in the glucuronidation process .
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that glucuronides, including this compound, typically have limited cell membrane permeability. Their distribution and excretion from the human body require transport proteins .
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its parent compound, Ofloxacin. Ofloxacin acts on DNA gyrase and topoisomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription . The glucuronidation process that forms this compound does not alter this fundamental mechanism of action.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. The parent compound Ofloxacin has been studied in various animal models, and its effects are well-documented .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid moiety to xenobiotics, increasing their solubility and facilitating their excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues require transport proteins due to its limited cell membrane permeability . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .
Subcellular Localization
It is known that glucuronides are typically localized in the cytoplasm where glucuronidation reactions occur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ofloxacin O-glucuronide typically involves the enzymatic glucuronidation of ofloxacin. This process can be carried out using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor, and the reaction is conducted at physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These processes are optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.
Chemical Reactions Analysis
Types of Reactions
Ofloxacin O-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidative metabolites.
Hydrolysis: this compound can be hydrolyzed back to ofloxacin and glucuronic acid under acidic or enzymatic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucuronidase) are used for hydrolysis.
Major Products Formed
Oxidation: Oxidative metabolites of ofloxacin.
Hydrolysis: Ofloxacin and glucuronic acid.
Scientific Research Applications
Ofloxacin O-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of ofloxacin in the body.
Toxicology: Assessing the safety and potential toxicity of ofloxacin and its metabolites.
Drug Development: Investigating the metabolic pathways of new fluoroquinolone antibiotics.
Environmental Science: Monitoring the presence and degradation of ofloxacin and its metabolites in the environment.
Comparison with Similar Compounds
Similar Compounds
Levofloxacin O-glucuronide: A metabolite of levofloxacin, another fluoroquinolone antibiotic.
Ciprthis compound: A metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.
Uniqueness
This compound is unique in its specific metabolic pathway and the enzymes involved in its formation. While other fluoroquinolones also undergo glucuronidation, the specific glucuronosyltransferases and reaction conditions may vary, leading to differences in the pharmacokinetics and excretion profiles of these compounds.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-JSQDKGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238082 | |
| Record name | Ofloxacin O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90293-81-5 | |
| Record name | Ofloxacin O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofloxacin O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)

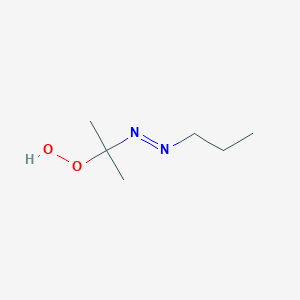
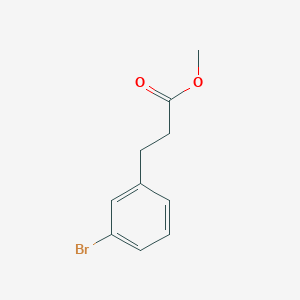
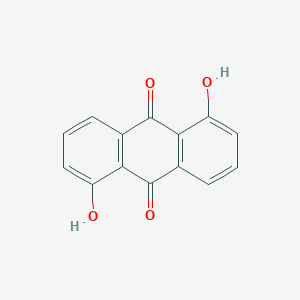
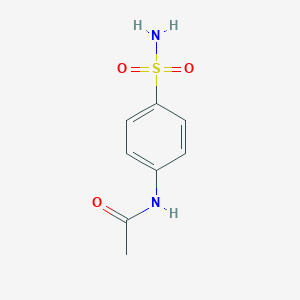
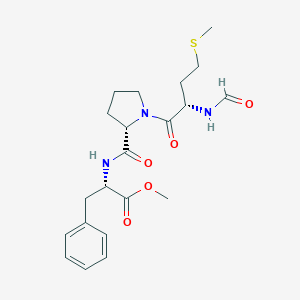
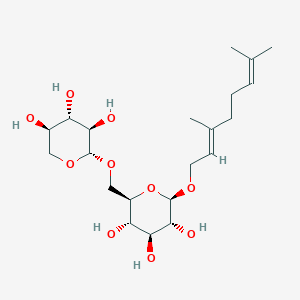
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
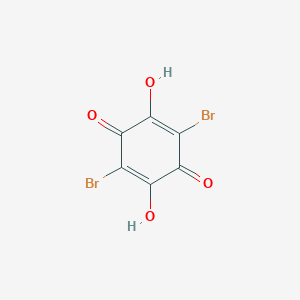
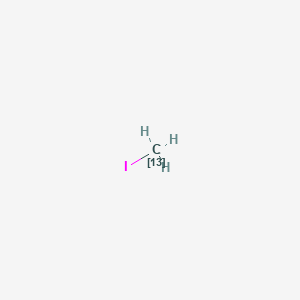

![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)
